Ddx3-IN-2

Description

BenchChem offers high-quality Ddx3-IN-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ddx3-IN-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H23N5O |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

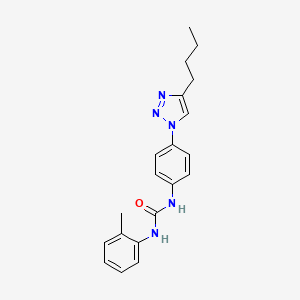

1-[4-(4-butyltriazol-1-yl)phenyl]-3-(2-methylphenyl)urea |

InChI |

InChI=1S/C20H23N5O/c1-3-4-8-17-14-25(24-23-17)18-12-10-16(11-13-18)21-20(26)22-19-9-6-5-7-15(19)2/h5-7,9-14H,3-4,8H2,1-2H3,(H2,21,22,26) |

InChI Key |

LZPQWTRWEKFHPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CN(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C |

Origin of Product |

United States |

Foundational & Exploratory

Ddx3-IN-2: A Technical Guide to a Novel DDX3 Helicase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEAD-box helicase 3 (DDX3) has emerged as a critical regulator in a multitude of cellular processes, making it a compelling target for therapeutic intervention in various diseases, including viral infections and cancer. DDX3, an ATP-dependent RNA helicase, plays pivotal roles in RNA metabolism, innate immune signaling, and the Wnt/β-catenin pathway.[1][2] Its dysregulation is implicated in the pathogenesis of numerous malignancies and is exploited by various viruses for their replication.[3][4] Ddx3-IN-2 is a novel small molecule inhibitor of DDX3, demonstrating potent and broad-spectrum antiviral activity.[1][5] This technical guide provides an in-depth overview of Ddx3-IN-2, summarizing its biochemical and cellular activities, detailing relevant experimental protocols, and visualizing its mechanism of action within key signaling pathways.

Core Data Summary

Ddx3-IN-2 has been characterized as a potent inhibitor of DDX3 helicase activity. The following tables summarize the available quantitative data for this compound.

Table 1: Biochemical Activity of Ddx3-IN-2

| Parameter | Value | Assay Type | Target | Notes |

| IC50 | 0.3 µM | Helicase Assay | DDX3 | Ddx3-IN-2 acts as a competitive inhibitor with respect to the RNA substrate.[1] |

| Activity vs. Other Helicases | Inactive | ATPase Assay | DDX1, DENV NS3 | Demonstrates selectivity for DDX3 helicase activity.[1] |

Table 2: Cellular and In Vivo Data for Ddx3-IN-2

| Activity | Cell Lines/Model | Assay Type | Observations |

| Antiviral Activity | Various | Plaque Formation Assay | Broad-spectrum antiviral activity, including against HIV.[1] |

| Cytotoxicity (CC50) | Huh-7 | MTT Assay | > 200 µM[5] |

| Biocompatibility | Wistar Rats | In vivo | Good tolerance at a dose of 20 mg/kg (tail vein injection).[1] |

| Pharmacokinetics | Wistar Rats | In vivo | Rapid elimination half-life following a 10 mg/kg IV bolus injection.[1] |

Signaling Pathways and Mechanism of Action

Ddx3-IN-2, by inhibiting DDX3, is expected to modulate signaling pathways in which DDX3 is a key component. The following diagrams, generated using Graphviz, illustrate the predicted impact of Ddx3-IN-2 on the Wnt/β-catenin and innate immune signaling pathways.

Wnt/β-catenin Signaling Pathway

DDX3 has been shown to be a positive regulator of the Wnt/β-catenin signaling pathway.[6][7] It can promote the nuclear accumulation of β-catenin, leading to the transcription of Wnt target genes.[2][8] Inhibition of DDX3 by small molecules like RK-33 has been demonstrated to reduce TCF-reporter activity and downregulate the expression of downstream targets such as c-MYC, AXIN2, and CCND1.[2][8] Therefore, Ddx3-IN-2 is predicted to suppress oncogenic Wnt signaling.

Innate Immune Signaling Pathway (RIG-I/MAVS)

DDX3 is a crucial component of the innate immune response to viral RNA. It acts as a sensor and an adaptor molecule in the RIG-I-like receptor (RLR) signaling pathway, leading to the production of type I interferons (IFN-β).[6][9][10] DDX3 interacts with MAVS and is involved in the activation of IKKε and TBK1, which in turn phosphorylate and activate the transcription factor IRF3.[11][12] Activated IRF3 then translocates to the nucleus to induce the expression of IFN-β. By inhibiting DDX3, Ddx3-IN-2 is expected to dampen this antiviral immune response, a mechanism that could be relevant in the context of autoimmune diseases or chronic inflammation, but also highlights the complexity of targeting DDX3 in viral infections where an initial immune response is beneficial.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of Ddx3-IN-2.

DDX3 Helicase Inhibition Assay (FRET-based)

This assay measures the ability of Ddx3-IN-2 to inhibit the RNA unwinding activity of DDX3.

Materials:

-

Recombinant human DDX3 protein

-

Fluorescence Resonance Energy Transfer (FRET) RNA substrate: A dual-labeled RNA duplex with a fluorophore (e.g., FAM) on one strand and a quencher (e.g., BHQ1) on the complementary strand.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA.

-

ATP solution: 10 mM in assay buffer.

-

Ddx3-IN-2 stock solution in DMSO.

-

384-well, low-volume, black microplates.

-

Plate reader capable of measuring fluorescence.

Procedure:

-

Prepare a serial dilution of Ddx3-IN-2 in assay buffer.

-

In a 384-well plate, add 5 µL of the Ddx3-IN-2 dilution (or DMSO for control).

-

Add 5 µL of recombinant DDX3 protein (e.g., 20 nM final concentration) to each well and incubate for 15 minutes at room temperature.

-

Add 5 µL of the FRET-labeled RNA substrate (e.g., 50 nM final concentration) to each well.

-

Initiate the reaction by adding 5 µL of ATP solution (e.g., 1 mM final concentration).

-

Immediately begin kinetic fluorescence reading on a plate reader (Excitation/Emission appropriate for the fluorophore, e.g., 485/520 nm for FAM) at 37°C for 30-60 minutes.

-

The rate of increase in fluorescence, corresponding to the unwinding of the RNA duplex, is measured.

-

Calculate the percent inhibition for each Ddx3-IN-2 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of Ddx3-IN-2 on cell viability.[2][13][14]

Materials:

-

Human cell lines (e.g., Huh-7, HeLa, or other relevant cancer or virally-infected cell lines).

-

Complete cell culture medium.

-

Ddx3-IN-2 stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well flat-bottom microplates.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of Ddx3-IN-2 in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the Ddx3-IN-2 dilutions (or medium with DMSO for control).

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the CC50 value.

Antiviral Plaque Reduction Assay

This assay quantifies the antiviral activity of Ddx3-IN-2 by measuring the reduction in viral plaque formation.

Materials:

-

Susceptible host cell line (e.g., Vero cells for many viruses).

-

Specific virus stock of known titer.

-

Complete cell culture medium and infection medium (serum-free or low serum).

-

Ddx3-IN-2 stock solution in DMSO.

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agarose).

-

Crystal violet staining solution.

-

6-well or 12-well plates.

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus in infection medium.

-

Remove the growth medium from the cells and infect the monolayer with a specific number of plaque-forming units (PFU) of the virus (e.g., 100 PFU/well).

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Prepare different concentrations of Ddx3-IN-2 in the overlay medium.

-

Remove the viral inoculum and wash the cells with PBS.

-

Add the overlay medium containing the different concentrations of Ddx3-IN-2 (or DMSO for control) to the respective wells.

-

Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Fix the cells (e.g., with 10% formalin) and stain with crystal violet solution.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each Ddx3-IN-2 concentration compared to the DMSO control and determine the EC50 value.

Experimental and Drug Discovery Workflow

The discovery and development of DDX3 inhibitors like Ddx3-IN-2 typically follow a structured workflow from initial screening to lead optimization.

Conclusion

Ddx3-IN-2 represents a promising lead compound for the development of novel therapeutics targeting DDX3. Its potent helicase inhibition, broad-spectrum antiviral activity, and favorable initial in vivo profile warrant further investigation. The experimental protocols and pathway analyses provided in this guide offer a framework for researchers to further characterize Ddx3-IN-2 and explore its therapeutic potential in various disease models. Future studies should focus on elucidating the precise molecular interactions of Ddx3-IN-2 with DDX3, expanding its in vivo efficacy and safety profiling, and further exploring its impact on DDX3-mediated signaling pathways.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Identification of the DEAD box RNA helicase DDX3 as a therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. RNA Helicase DDX3: A Double-Edged Sword for Viral Replication and Immune Signaling [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. news-medical.net [news-medical.net]

- 7. The RNA helicase DDX3 induces neural crest by promoting AKT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting DDX3X Helicase Activity with BA103 Shows Promising Therapeutic Effects in Preclinical Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | DDX3X and virus interactions: functional diversity and antiviral strategies [frontiersin.org]

- 11. DDX3X Links NLRP11 to the Regulation of Type I Interferon Responses and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A Dual Role of DDX3X in dsRNA-Derived Innate Immune Signaling [frontiersin.org]

- 13. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An in‐cell helicase reporter system for quantifying DDX3X and DDX3Y activities - PMC [pmc.ncbi.nlm.nih.gov]

DDX3 Inhibition: A Broad-Spectrum Antiviral Strategy

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the DEAD-box RNA helicase 3 (DDX3) as a promising host target for broad-spectrum antiviral therapies. It focuses on the mechanism of action of DDX3 inhibitors, their antiviral activity against a range of viruses, and the experimental methodologies used to evaluate their efficacy. While the specific compound "Ddx3-IN-2" did not yield dedicated research in the public domain, this guide synthesizes the available data on well-characterized DDX3 inhibitors, such as RK-33, to serve as a comprehensive resource for the scientific community.

Introduction: DDX3 as a Pivotal Host Factor in Viral Replication

DDX3 is a highly conserved ATP-dependent RNA helicase that plays a crucial role in multiple aspects of RNA metabolism, including transcription, splicing, nuclear export of RNA, and translation initiation.[1] Its involvement in these fundamental cellular processes makes it a key target for manipulation by a diverse array of viruses. Many viruses, particularly positive-sense single-stranded RNA viruses, rely on host factors like DDX3 to facilitate the translation of their own genetic material, which often possesses highly structured 5' untranslated regions (UTRs) and internal ribosome entry sites (IRES).[2][3][4] DDX3's ability to unwind these complex RNA structures is essential for efficient viral protein synthesis and subsequent replication.[2][3][4]

Beyond its role in viral RNA translation, DDX3 is also implicated in the host's innate immune response. It can act as a sensor for viral RNA and is involved in signaling pathways that lead to the production of type I interferons (IFN-α/β), key antiviral cytokines.[1][5][6] This dual role of DDX3 in both promoting viral replication and participating in the antiviral immune response makes it a complex and attractive target for therapeutic intervention.[6] The development of small molecule inhibitors that target DDX3 offers a promising host-directed antiviral strategy that could be effective against a broad range of viruses and less susceptible to the development of viral resistance.[7][8]

Quantitative Data on the Antiviral Activity of DDX3 Inhibitors

The antiviral efficacy of DDX3 inhibitors has been quantified against various viruses. The following tables summarize the available data for the well-studied inhibitor RK-33.

Table 1: Antiviral Activity of RK-33 against SARS-CoV-2

| Cell Line | Virus Isolate (Lineage) | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |

| Calu-3 | Washington (A) | < 1 | 13.48 | > 14.5 | [9][10] |

Table 2: Antiviral Activity of RK-33 against Other Viruses

| Virus | Virus Family | Cell Line | EC50 (μM) | CC50 (μM) | Reference |

| Human Coronavirus OC43 (HCoV-OC43) | Coronaviridae | Rhabdomyosarcoma (RD) | Not specified, but effective at 0.1 and 1 μM | 3.22 | [10] |

| Human Parainfluenza Virus type 3 (hPIV-3) | Paramyxoviridae | Vero | Low micromolar | Not specified | [7][8] |

| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | Vero | Low micromolar | Not specified | [7][8] |

| Dengue Virus (DENV) | Flaviviridae | Vero | Low micromolar | Not specified | [7][8] |

| Zika Virus (ZIKV) | Flaviviridae | Vero | Low micromolar | Not specified | [7][8] |

| West Nile Virus (WNV) | Flaviviridae | Vero | Low micromolar | Not specified | [7][8] |

Note: For several viruses, specific EC50 values were not provided in the search results, but were described as being in the "low micromolar" range with high selectivity indices (CC50 approximately 200 times the EC50)[11].

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of DDX3 inhibitors.

Cell Viability and Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of a DDX3 inhibitor that causes a 50% reduction in cell viability.

Protocol:

-

Cell Seeding: Seed cells (e.g., Calu-3, RD, Vero) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the DDX3 inhibitor (e.g., RK-33) in cell culture medium. Add the diluted compound to the cells, including a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

-

Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the 50% cytotoxic concentration (CC50).

Antiviral Activity Assay (EC50 Determination)

Objective: To determine the concentration of a DDX3 inhibitor that inhibits viral replication by 50%.

Protocol:

-

Cell Seeding and Pre-treatment: Seed host cells (e.g., Calu-3, Vero) in appropriate culture vessels (e.g., 24-well plates). For some protocols, cells are pre-treated with serial dilutions of the DDX3 inhibitor for a specific duration (e.g., 24 hours) before infection.[9][10]

-

Viral Infection: Infect the cells with the virus of interest at a specific multiplicity of infection (MOI), for example, an MOI of 0.1 for SARS-CoV-2 in Calu-3 cells.[9][10]

-

Compound Treatment (Post-infection): In other protocols, the compound is added after the viral adsorption period.[7]

-

Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 48 hours for SARS-CoV-2).[9][10]

-

Quantification of Viral Replication:

-

Plaque Assay: Collect the cell culture supernatant and perform serial dilutions. Infect a fresh monolayer of susceptible cells with the dilutions and overlay with a semi-solid medium (e.g., agarose). After incubation to allow for plaque formation, stain the cells (e.g., with crystal violet) and count the plaques to determine the viral titer (plaque-forming units per milliliter, PFU/mL).

-

Quantitative Reverse Transcription PCR (qRT-PCR): Extract viral RNA from the cell supernatant or cell lysate. Perform qRT-PCR using specific primers and probes for a viral gene to quantify the amount of viral RNA.

-

-

Data Analysis: Plot the percentage of inhibition of viral replication against the logarithm of the compound concentration and use a non-linear regression model to calculate the 50% effective concentration (EC50).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving DDX3 and a typical experimental workflow for evaluating DDX3 inhibitors.

DDX3's Dual Role in Viral Infection and Innate Immunity

Caption: Dual roles of DDX3 in viral replication and innate immunity, and the point of intervention for DDX3 inhibitors.

Experimental Workflow for Antiviral Drug Screening

Caption: A generalized workflow for screening the antiviral activity of DDX3 inhibitors.

Conclusion

DDX3 has emerged as a critical host factor that is exploited by a wide range of viruses for their replication. The development of DDX3 inhibitors represents a promising broad-spectrum antiviral strategy. The available data, particularly for the inhibitor RK-33, demonstrates potent antiviral activity against several clinically relevant viruses, including SARS-CoV-2 and other respiratory and flaviviruses. The host-targeting nature of these inhibitors offers a potential solution to the challenge of viral drug resistance. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of DDX3 inhibitors in the treatment of viral diseases. This technical guide provides a foundational resource for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

- 1. Frontiers | Multiple functions of DDX3 RNA helicase in gene regulation, tumorigenesis, and viral infection [frontiersin.org]

- 2. DDX3 inhibitors show antiviral activity against positive-sense single-stranded RNA viruses but not against negative-sense single-stranded RNA viruses: The coxsackie B model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | DDX3X and virus interactions: functional diversity and antiviral strategies [frontiersin.org]

- 5. DDX3 functions in antiviral innate immunity through translational control of PACT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. RK-33 Is a Broad-Spectrum Antiviral Agent That Targets DEAD-Box RNA Helicase DDX3X - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RK-33, a small molecule inhibitor of host RNA helicase DDX3, suppresses multiple variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | RK-33, a small molecule inhibitor of host RNA helicase DDX3, suppresses multiple variants of SARS-CoV-2 [frontiersin.org]

- 11. Targeting host DEAD-box RNA helicase DDX3X for treating viral infections - PMC [pmc.ncbi.nlm.nih.gov]

Ddx3-IN-2: A Technical Guide to its Function as a Broad-Spectrum Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of Ddx3-IN-2, a small molecule inhibitor of the human DEAD-box polypeptide 3 (DDX3) RNA helicase. Ddx3-IN-2 has demonstrated significant potential as a broad-spectrum antiviral agent, exhibiting activity against a range of clinically relevant viruses. This document details the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and the signaling pathways implicated in its function.

Core Function and Mechanism of Action

Ddx3-IN-2 functions as a competitive inhibitor of the DDX3 helicase, specifically targeting its RNA binding site. By binding to this site, Ddx3-IN-2 prevents the enzyme from interacting with its RNA substrates, thereby inhibiting its helicase activity. This is a critical distinction from ATPase inhibitors of DDX3, as Ddx3-IN-2's mechanism avoids targeting the highly conserved ATP binding pocket, which may reduce off-target effects. The inhibition of DDX3's helicase function is the primary mechanism through which Ddx3-IN-2 exerts its antiviral effects, as many viruses rely on this host factor for efficient replication.

Quantitative Data Summary

The inhibitory and antiviral activities of Ddx3-IN-2 have been quantified across various assays. The following table summarizes the key quantitative data for Ddx3-IN-2, also referred to as compound 16d in the primary literature.

| Parameter | Value | Target/Virus | Cell Line |

| IC50 | 0.3 µM | DDX3 Helicase | - |

| EC50 | 0.97 µM | HIV-1 | MT-4 |

| EC50 | 16.5 µM | Hepatitis C Virus (HCV) | Huh-7 |

| EC50 | 3.5 µM | Dengue Virus (DENV) | - |

| EC50 | 4.0 µM | West Nile Virus (WNV) | Vero |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of Ddx3-IN-2 and the general workflow for its experimental evaluation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Ddx3-IN-2.

DDX3 Helicase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ddx3-IN-2 against the RNA helicase activity of DDX3.

-

Principle: This assay measures the unwinding of a double-stranded RNA (dsRNA) substrate by DDX3. The substrate consists of a fluorescently labeled strand and a quencher-labeled complementary strand. Upon unwinding, the fluorescence signal increases, and the inhibition of this process is quantified.

-

Materials:

-

Recombinant human DDX3 protein.

-

Fluorescently labeled dsRNA substrate.

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA.

-

ATP solution.

-

Ddx3-IN-2 stock solution in DMSO.

-

384-well plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of Ddx3-IN-2 in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add 5 µL of the diluted Ddx3-IN-2 or DMSO (vehicle control).

-

Add 10 µL of DDX3 protein solution (final concentration ~50 nM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a mixture of dsRNA substrate (final concentration ~20 nM) and ATP (final concentration 1 mM).

-

Immediately measure the fluorescence kinetics at 37°C for 30 minutes using a plate reader.

-

The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value using a non-linear regression model.

-

Antiviral Assays

-

Objective: To determine the half-maximal effective concentration (EC50) of Ddx3-IN-2 against HIV-1 replication.

-

Cell Line: MT-4 cells.

-

Principle: MT-4 cells are highly susceptible to HIV-1 infection and exhibit significant cytopathic effects (CPE). The assay measures the inhibition of virus-induced cell death, typically by quantifying cell viability using a colorimetric assay (e.g., MTT or MTS).

-

Procedure:

-

Seed MT-4 cells in a 96-well plate.

-

Prepare serial dilutions of Ddx3-IN-2.

-

Infect the cells with a known titer of HIV-1 (e.g., strain IIIB) in the presence of the serially diluted compound.

-

Incubate the plates for 5 days at 37°C in a CO2 incubator.

-

After incubation, add MTT or MTS reagent to each well and incubate for an additional 2-4 hours.

-

Measure the absorbance at the appropriate wavelength.

-

The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced CPE.

-

-

Objective: To determine the EC50 of Ddx3-IN-2 against HCV RNA replication.

-

Cell Line: Huh-7 cells harboring an HCV subgenomic replicon encoding a reporter gene (e.g., luciferase).

-

Principle: The assay measures the level of reporter gene expression, which is directly proportional to the level of HCV RNA replication.

-

Procedure:

-

Seed Huh-7 replicon cells in a 96-well plate.

-

Add serial dilutions of Ddx3-IN-2 to the cells.

-

Incubate the plates for 72 hours at 37°C.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

The EC50 value is calculated as the concentration of the compound that reduces luciferase expression by 50%.

-

-

Objective: To determine the EC50 of Ddx3-IN-2 against DENV infection.

-

Cell Line: Vero cells.

-

Principle: This assay quantifies the reduction in the number of viral plaques formed in a cell monolayer in the presence of the inhibitor.

-

Procedure:

-

Seed Vero cells in 6-well plates to form a confluent monolayer.

-

Prepare serial dilutions of Ddx3-IN-2 and mix with a known titer of DENV.

-

Incubate the virus-compound mixture for 1 hour at 37°C.

-

Infect the Vero cell monolayers with the mixture.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) with the corresponding concentration of the inhibitor.

-

Incubate the plates for 5-7 days until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

-

The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

-

-

Objective: To determine the EC50 of Ddx3-IN-2 against WNV-induced cell death.

-

Cell Line: Vero cells.

-

Principle: Similar to the HIV-1 assay, this method measures the inhibition of WNV-induced CPE by quantifying cell viability.

-

Procedure:

-

Seed Vero cells in a 96-well plate.

-

Add serial dilutions of Ddx3-IN-2.

-

Infect the cells with a known titer of WNV.

-

Incubate the plates for 3-4 days at 37°C.

-

Assess cell viability using a colorimetric method (e.g., MTS).

-

The EC50 is calculated as the concentration of the compound that provides 50% protection from WNV-induced CPE.

-

In Vivo Toxicity and Pharmacokinetic Studies

-

Objective: To assess the preliminary safety and pharmacokinetic profile of Ddx3-IN-2.

-

Animal Model: Wistar rats.

-

Toxicity Assessment:

-

Administer Ddx3-IN-2 via tail vein injection at a dose of 20 mg/kg.

-

Monitor the animals for any signs of toxicity or adverse effects over a specified period.

-

The results indicated good biocompatibility and tolerance at this dose.

-

-

Pharmacokinetic Analysis:

-

Administer a single intravenous bolus injection of Ddx3-IN-2 at 10 mg/kg.

-

Collect blood samples at various time points over 25 hours.

-

Analyze plasma concentrations of Ddx3-IN-2 to determine pharmacokinetic parameters such as half-life and clearance.

-

The study revealed a rapid elimination half-life.

-

This technical guide provides a foundational understanding of Ddx3-IN-2's function and evaluation. Further research and development are necessary to fully elucidate its therapeutic potential. The provided protocols offer a starting point for researchers aiming to investigate this promising antiviral compound.

Ddx3-IN-2 for HIV Research: A Technical Guide

Abstract: The DEAD-box RNA helicase DDX3 has emerged as a critical host factor in HIV-1 replication, presenting a dual role that makes it a compelling therapeutic target. It is both co-opted by the virus to facilitate viral RNA metabolism and acts as an innate immune sensor that can trigger antiviral responses. This technical guide provides an in-depth overview of the DDX3 inhibitor, Ddx3-IN-2, for researchers, scientists, and drug development professionals. It covers the molecular context of DDX3 in HIV-1 infection, the mechanism of action of DDX3 inhibitors, and detailed experimental protocols for their evaluation.

Introduction: The Dichotomous Role of DDX3 in HIV-1 Infection

DEAD-box polypeptide 3 (DDX3) is a multifunctional ATP-dependent RNA helicase involved in numerous aspects of RNA metabolism, including transcription, splicing, nuclear export, and translation.[1] In the context of HIV-1 infection, DDX3 plays a complex, double-edged role.

Pro-viral Functions:

-

Viral RNA Export: DDX3 is crucial for the nuclear export of unspliced and partially spliced HIV-1 RNA transcripts. It facilitates the function of the viral Rev protein and the host's CRM1 export machinery, ensuring that viral genomic RNA and mRNAs encoding viral proteins reach the cytoplasm.[2][3]

-

Viral mRNA Translation: In the cytoplasm, DDX3 promotes the translation of viral mRNAs, particularly those with complex 5' untranslated regions (UTRs) like the TAR hairpin.[4] It is thought to unwind these secondary structures, facilitating ribosome scanning and the synthesis of viral proteins such as Gag and Tat.[3][4]

Anti-viral Functions:

-

Innate Immune Sensing: DDX3 can also function as a pattern recognition receptor (PRR) in the cytoplasm. In dendritic cells, DDX3 has been shown to sense abortive HIV-1 RNA transcripts, which are short, prematurely terminated viral RNAs.[2][5] This recognition triggers a signaling cascade through the mitochondrial antiviral-signaling protein (MAVS), leading to the activation of transcription factors like IRF3 and NF-κB.[1][6] This, in turn, induces the production of type-I interferons (IFN-β) and other pro-inflammatory cytokines, establishing an antiviral state.[4][6]

This dual functionality makes DDX3 an attractive "shock and kill" target for HIV cure strategies. Inhibiting its pro-viral functions can suppress viral replication, while leveraging its role in immune sensing could lead to the elimination of infected cells.

Ddx3-IN-2: A Specific DDX3 Inhibitor

Ddx3-IN-2 is a potent and specific inhibitor of DDX3. Its key characteristics are summarized in the table below.

| Property | Description | Reference |

| Target | DEAD-box polypeptide 3 (DDX3) | [1] |

| IC50 | 0.3 µM | [1] |

| Mechanism of Action | Competitive inhibitor with respect to the RNA substrate. It interferes with the RNA-binding function of DDX3. | [1] |

| Specificity | Inactive against the ATPase activity of DDX3. Also found to be inactive against DDX1 and DENV NS3 helicases. | [1] |

| Therapeutic Potential | Shows broad-spectrum antiviral activity and has the potential to overcome HIV resistance. Used in the study of HIV and Dengue virus infection. | [1][5] |

Mechanism of Action in HIV-1 Latent Reservoir Depletion

The therapeutic strategy for using DDX3 inhibitors like Ddx3-IN-2 against HIV-1 aims to eliminate the latent viral reservoir. This is based on a "shock and kill" model where the inhibitor first reactivates the virus from latency ("shock") and then promotes the death of the now-active cell ("kill").

-

Inhibition of Viral RNA Processing: By competitively inhibiting RNA binding, Ddx3-IN-2 is hypothesized to disrupt the nuclear export and translation of viral RNAs. This leads to an accumulation of viral RNA transcripts within the infected cell.[5]

-

Latency Reversal ("Shock"): The inhibition of DDX3's function in processing viral RNA leads to an increase in detectable viral RNA synthesis, effectively reversing latency.[6]

-

Activation of Innate Immunity: These accumulated viral RNAs are then sensed by DDX3 itself or other cellular sensors, triggering the MAVS-dependent innate immune pathway.[5][6] This results in the phosphorylation of IRF3 and the upregulation of IFN-β expression.[5]

-

Induction of Apoptosis ("Kill"): The activation of this antiviral signaling pathway, coupled with the downregulation of cell survival proteins like BIRC5, creates a pro-apoptotic state specifically within the viral RNA-expressing cells.[5] This leads to selective cell death of the reactivated, HIV-1-infected cells while leaving uninfected bystander cells unharmed.[5][6]

Signaling and Mechanistic Pathways

The following diagrams illustrate the key pathways involving DDX3 in HIV infection and the proposed mechanism of Ddx3-IN-2.

Caption: Dual role of DDX3 in the HIV-1 life cycle.

Caption: Proposed mechanism of Ddx3-IN-2 in eliminating latent HIV-1.

Quantitative Data Summary

While specific quantitative data for Ddx3-IN-2 is limited in the public domain, studies on analogous DDX3 inhibitors like RK-33 provide a framework for expected outcomes.

| Parameter Measured | Cell Type | Treatment | Observation | Reference for Concept |

| Cell Viability | J-Lat 11.1 | 2 µM RK-33 | ~70% cell death observed in HIV-infected cells. | [5] |

| Cell Viability (Control) | Jurkat (uninfected) | 2 µM RK-33 | ~30% cell death, indicating significantly higher toxicity in HIV-infected cells. | [5] |

| Cell Viability (Primary Cells) | Primary CD4+ T cells | RK-33 | Negligible effects on viability, suggesting low toxicity in healthy primary cells. | [5] |

| Latency Reversal & Immune Activation | J-Lat Cells | DDX3 inhibition | Upregulation of NF-κB target genes, IRF3 phosphorylation, and IFN-β expression. | [5] |

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of Ddx3-IN-2. Researchers should optimize concentrations and incubation times for their specific experimental systems.

In Vitro DDX3 Helicase Inhibition Assay

Objective: To confirm the direct inhibitory effect of Ddx3-IN-2 on DDX3's RNA unwinding activity.

Materials:

-

Recombinant human DDX3 protein

-

Fluorescently labeled duplex RNA substrate (e.g., 5'-Cy3 labeled short RNA annealed to a longer complementary strand with a 3' quencher)

-

Assay buffer (e.g., 25 mM MOPS pH 7.0, 50 mM KCl, 2 mM MgCl2, 1 mM DTT)

-

ATP solution

-

Ddx3-IN-2 stock solution (in DMSO)

-

384-well plates

Methodology:

-

Prepare serial dilutions of Ddx3-IN-2 in assay buffer.

-

In a 384-well plate, add the DDX3 protein to the assay buffer.

-

Add the Ddx3-IN-2 dilutions (or DMSO as a vehicle control) to the wells containing DDX3 and incubate for 15 minutes at room temperature to allow for binding.

-

Add the fluorescent duplex RNA substrate to all wells.

-

Initiate the unwinding reaction by adding ATP.

-

Immediately measure the fluorescence signal over time using a plate reader. Unwinding of the duplex separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Calculate the initial reaction rates and determine the IC50 value of Ddx3-IN-2 by plotting the percentage of inhibition against the inhibitor concentration.

HIV-1 Replication Assay in T-cell Lines

Objective: To determine the antiviral activity of Ddx3-IN-2 against active HIV-1 replication.

Materials:

-

T-cell line susceptible to HIV-1 infection (e.g., Jurkat, CEM)

-

Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB)

-

Ddx3-IN-2

-

Complete RPMI medium

-

p24 ELISA kit

Methodology:

-

Seed T-cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of Ddx3-IN-2 for 2-4 hours. Include a no-drug control.

-

Infect the cells with a known amount of HIV-1.

-

Culture the cells for 3-5 days.

-

At the end of the culture period, collect the supernatant.

-

Measure the concentration of the HIV-1 p24 capsid protein in the supernatant using a commercial ELISA kit.

-

Simultaneously, assess cell viability using an MTT or similar assay to control for cytotoxicity.

-

Calculate the EC50 (50% effective concentration) for viral inhibition.

Apoptosis Assay in Latently Infected Cells

Objective: To measure the selective induction of apoptosis in HIV-1 expressing cells upon treatment with Ddx3-IN-2.

Materials:

-

Latent HIV-1 cell line model (e.g., J-Lat cells) which express GFP upon viral reactivation.

-

Ddx3-IN-2

-

Annexin V-APC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Methodology:

-

Treat J-Lat cells with Ddx3-IN-2 at a predetermined concentration (e.g., 1-5x IC50) for 48-72 hours. Include a DMSO control.

-

Harvest the cells and wash with PBS.

-

Stain the cells with Annexin V-APC and PI according to the manufacturer's protocol.

-

Analyze the cells using a flow cytometer.

-

Gate on the GFP-positive (reactivated) and GFP-negative (bystander) populations.

-

Within each population, quantify the percentage of apoptotic cells (Annexin V-positive).

-

Compare the percentage of apoptosis in GFP-positive vs. GFP-negative cells to determine the selectivity of the killing effect.

Experimental Workflow Diagram

Caption: General workflow for preclinical evaluation of Ddx3-IN-2.

Conclusion

Ddx3-IN-2 represents a promising therapeutic agent in the field of HIV cure research. By targeting the RNA-binding activity of the host protein DDX3, it has the potential to both inhibit viral replication and induce the selective elimination of latently infected cells. Its specific mechanism as a competitive inhibitor of RNA binding distinguishes it from other DDX3 inhibitors and warrants further investigation. The protocols and data presented in this guide offer a foundational framework for researchers to explore the full therapeutic potential of Ddx3-IN-2 and other molecules in its class.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | DEAD-ly Affairs: The Roles of DEAD-Box Proteins on HIV-1 Viral RNA Metabolism [frontiersin.org]

- 3. DDX3X and virus interactions: functional diversity and antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human DDX3 Interacts with the HIV-1 Tat Protein to Facilitate Viral mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DDX3-IN-2 | TargetMol [targetmol.com]

- 6. RNA Helicase DDX3: A Double-Edged Sword for Viral Replication and Immune Signaling [mdpi.com]

Ddx3-IN-2: A Comprehensive Technical Guide on a Novel Host-Targeting Antiviral for Dengue Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ddx3-IN-2, a promising small molecule inhibitor of the host DEAD-box RNA helicase DDX3, and its potential as a therapeutic agent against dengue virus (DENV). This document consolidates key findings on its mechanism of action, quantitative antiviral efficacy, and the intricate role of DDX3 in the dengue virus lifecycle. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts in this area.

Introduction: Targeting Host Factors in Antiviral Therapy

The emergence of drug-resistant viral strains and the limited availability of broad-spectrum antivirals necessitate novel therapeutic strategies. One such approach is the targeting of host cellular factors that are essential for viral replication. The human DEAD-box RNA helicase DDX3 is one such attractive target, as it is involved in the replication of a wide range of RNA viruses, including the globally significant pathogen, Dengue virus.[1] The inhibition of DDX3 offers a promising avenue for the development of antivirals with a high genetic barrier to resistance.[2][3]

Ddx3-IN-2 has emerged as a potent and selective inhibitor of DDX3 helicase activity. This guide will delve into the technical details of its action and its implications for dengue virus research.

Ddx3-IN-2: A Profile of a DDX3 Helicase Inhibitor

Ddx3-IN-2 is a small molecule that competitively inhibits the RNA-binding site of the DDX3 helicase.[1] This mechanism of action is distinct from ATPase inhibitors, potentially offering a different pharmacological profile.

Mechanism of Action

Ddx3-IN-2 acts as a competitive inhibitor with respect to the RNA substrate of the DDX3 helicase. By binding to the RNA-binding cleft, it prevents the enzyme from engaging with its viral RNA substrates, thereby inhibiting its helicase activity, which is crucial for viral replication. Notably, Ddx3-IN-2 does not inhibit the ATPase activity of DDX3, suggesting a specific mode of action.[1]

Quantitative Antiviral Activity

The antiviral efficacy of Ddx3-IN-2 and its predecessor compounds has been evaluated against a panel of RNA viruses. The data presented below is extracted from key studies and summarized for comparative analysis.

| Compound/Inhibitor | Target | Virus | Assay | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference |

| Ddx3-IN-2 (Compound 16d) | DDX3 Helicase | Dengue Virus (DENV) | Antiviral Assay | 2.55 µM | >200 µM | >78.4 | [1] |

| Ddx3-IN-2 (Compound 16d) | DDX3 Helicase | West Nile Virus (WNV) | Antiviral Assay | 98% inhibition at 20 µM | >200 µM | - | [1] |

| Ddx3-IN-2 (Compound 16d) | DDX3 Helicase | Hepatitis C Virus (HCV) | Antiviral Assay | 0.97 µM | >50 µM | >51.5 | [1] |

| Ddx3-IN-2 (Compound 16d) | DDX3 Helicase | HIV-1 | Antiviral Assay | 1.1 µM | >200 µM | >181.8 | [1] |

| Compound 5 | DDX3X | Dengue Virus 2 (DENV-2) | Antiviral Assay | 1.6 µM | 150 µM | 94 | [4] |

| Compound 7 | DDX3X | Dengue Virus 2 (DENV-2) | Antiviral Assay | 0.9 µM | 200 µM | 222 | [4] |

| RK-33 | DDX3 | Dengue Virus (DENV) | Antiviral Assay | Reduces DENV replication | - | - | [5] |

The Dual Role of DDX3 in Dengue Virus Infection

The interaction between DDX3 and dengue virus is complex, with evidence suggesting both pro-viral and antiviral functions. This duality underscores the intricate host-virus dynamics and provides a rationale for the therapeutic targeting of DDX3.

Pro-viral Functions of DDX3

Several studies suggest that dengue virus co-opts DDX3 to facilitate its replication. DDX3's RNA helicase activity is thought to be involved in unwinding the secondary structures of the viral RNA genome, which is essential for efficient translation and replication.[5] Some evidence also points to the interaction of DDX3 with viral non-structural proteins, potentially localizing it to viral replication complexes.[6]

Antiviral Functions of DDX3 and Viral Counteraction

Conversely, DDX3 is a key component of the host's innate immune response. It functions as a sensor of viral RNA and a crucial mediator in the signaling pathway that leads to the production of type I interferons (IFN-β), which are potent antiviral cytokines.[6][7]

Dengue virus has evolved mechanisms to counteract the antiviral effects of DDX3. The dengue virus capsid protein has been shown to interact directly with DDX3, which may sequester the helicase and prevent its participation in the IFN-β induction pathway.[6][8] Furthermore, DENV infection can lead to the downregulation of DDX3 expression at later stages of infection, further dampening the host's antiviral response.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Ddx3-IN-2 and its effects on dengue virus.

DDX3 Helicase Activity Assay

This assay measures the unwinding of a double-stranded RNA (dsRNA) substrate by the DDX3 helicase and the inhibitory effect of compounds like Ddx3-IN-2.

Materials:

-

Purified recombinant human DDX3 protein

-

Radiolabeled or fluorescently-labeled dsRNA substrate

-

Assay buffer (e.g., 25 mM MOPS pH 7.0, 5 mM MgCl2, 1 mM DTT, 5% glycerol, 0.1 mg/ml BSA)

-

ATP solution

-

Stop solution (e.g., 0.5 M EDTA, 0.5% SDS, 25% glycerol, 0.05% bromophenol blue)

-

Non-denaturing polyacrylamide gel (e.g., 10-12%)

-

TBE buffer

-

Ddx3-IN-2 or other test compounds

Procedure:

-

Prepare reaction mixtures in the assay buffer containing the dsRNA substrate and varying concentrations of the test compound (e.g., Ddx3-IN-2).

-

Pre-incubate the reaction mixtures at 37°C for 15 minutes.

-

Initiate the helicase reaction by adding a solution of DDX3 protein and ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Resolve the dsRNA and unwound single-stranded RNA (ssRNA) products on a non-denaturing polyacrylamide gel.

-

Visualize the RNA bands using autoradiography (for radiolabeled substrates) or fluorescence imaging.

-

Quantify the percentage of unwound RNA to determine the helicase activity and the IC50 of the inhibitor.

Dengue Virus Plaque Assay

This assay is a standard method to quantify infectious dengue virus particles and to determine the antiviral efficacy of compounds.

Materials:

-

Vero or BHK-21 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Dengue virus stock

-

Ddx3-IN-2 or other test compounds

-

Overlay medium (e.g., growth medium containing 1% carboxymethylcellulose or agarose)

-

Fixing solution (e.g., 4% formaldehyde in PBS)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

6-well or 12-well plates

Procedure:

-

Seed cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the dengue virus stock.

-

Infect the cell monolayers with the virus dilutions for 1-2 hours at 37°C.

-

For antiviral testing, pre-treat the cells with varying concentrations of Ddx3-IN-2 for a specified time before and during infection.

-

Remove the virus inoculum and add the overlay medium (with or without the test compound).

-

Incubate the plates at 37°C for 5-7 days until plaques are visible.

-

Fix the cells with the fixing solution.

-

Remove the overlay and stain the cells with the crystal violet solution.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques to determine the viral titer (Plaque Forming Units/mL).

-

For antiviral activity, calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC50 of the compound.

Cell Viability/Cytotoxicity Assay

This assay is crucial to assess the toxicity of the test compounds on the host cells.

Materials:

-

Vero or BHK-21 cells

-

Complete growth medium

-

Ddx3-IN-2 or other test compounds

-

MTT, XTT, or CellTiter-Glo reagent

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate.

-

Add serial dilutions of the test compound to the cells.

-

Incubate for the same duration as the antiviral assay (e.g., 2-3 days).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Incubate as required by the assay.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability compared to the untreated control to determine the 50% cytotoxic concentration (CC50).

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving DDX3 in the context of dengue virus infection.

Pro-Viral Role of DDX3 in Dengue Virus Replication

References

- 1. pnas.org [pnas.org]

- 2. Human DDX3 protein is a valuable target to develop broad spectrum antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 4. Exploring the Implication of DDX3X in DENV Infection: Discovery of the First-in-Class DDX3X Fluorescent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dengue Virus Capsid Interacts with DDX3X–A Potential Mechanism for Suppression of Antiviral Functions in Dengue Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dengue Virus Capsid Interacts with DDX3X-A Potential Mechanism for Suppression of Antiviral Functions in Dengue Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Competitive Inhibition of DDX3 by Ddx3-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEAD-box helicase 3 (DDX3) is a ubiquitously expressed RNA helicase involved in multiple facets of RNA metabolism, including transcription, splicing, nuclear export, and translation. Its dysregulation has been implicated in various pathologies, including cancer and viral infections, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Ddx3-IN-2, a competitive inhibitor of DDX3, detailing its mechanism of action, biochemical and cellular effects, and the experimental protocols used for its characterization.

Ddx3-IN-2: Mechanism of Competitive Inhibition

Ddx3-IN-2 acts as a specific and competitive inhibitor of the DDX3 helicase activity. Notably, its inhibitory action is directed towards the RNA-binding site, rather than the ATP-binding pocket. This is evidenced by the decrease in its inhibitory potency with increasing concentrations of the RNA substrate. This mechanism distinguishes it from many other helicase inhibitors that target the ATPase function.

Quantitative Data for Ddx3-IN-2

The following table summarizes the available quantitative data for Ddx3-IN-2.

| Parameter | Value | Assay Type | Notes |

| IC50 | 0.3 µM | Helicase Assay | Inhibition of DDX3 helicase activity.[1] |

| Inhibition Type | Competitive | Enzyme Kinetics | Competitive with respect to the RNA substrate.[1] |

| ATPase Activity | Inactive | ATPase Assay | Does not inhibit the ATPase activity of DDX3.[1] |

Signaling Pathways Modulated by DDX3 Inhibition

DDX3 is a known regulator of key cellular signaling pathways, including the Wnt/β-catenin and NF-κB pathways. While direct studies on the effects of Ddx3-IN-2 on these pathways are limited, research on other DDX3 inhibitors, such as RK-33, and DDX3 knockdown studies provide a strong indication of the likely consequences of Ddx3-IN-2-mediated inhibition.

Wnt/β-catenin Signaling Pathway

DDX3 has been shown to positively regulate the Wnt/β-catenin pathway. Inhibition of DDX3 is therefore expected to downregulate this pathway. The proposed mechanism involves the disruption of the interaction between DDX3 and components of the β-catenin degradation complex, leading to increased β-catenin degradation and reduced nuclear translocation.

Figure 1: Proposed mechanism of Ddx3-IN-2 on the Wnt/β-catenin signaling pathway.

NF-κB Signaling Pathway

DDX3 has a complex role in the NF-κB pathway, with reports suggesting both activating and inhibitory functions depending on the cellular context. However, a predominant role appears to be the positive regulation of NF-κB signaling through interaction with IKKβ, leading to the phosphorylation and activation of the p65 subunit. Inhibition of DDX3 would therefore be expected to suppress NF-κB activation.

Figure 2: Proposed mechanism of Ddx3-IN-2 on the NF-κB signaling pathway.

Experimental Protocols

Detailed below are generalized protocols for key experiments used to characterize DDX3 inhibitors like Ddx3-IN-2. These protocols are based on established methodologies and can be adapted for specific experimental needs.

FRET-Based Helicase Assay

This assay measures the helicase activity of DDX3 by monitoring the unwinding of a dual-labeled RNA substrate.

Figure 3: Workflow for a FRET-based DDX3 helicase assay.

Materials:

-

Purified recombinant DDX3 protein

-

Ddx3-IN-2

-

Fluorescently labeled RNA oligonucleotides (one with a donor fluorophore, e.g., FAM, and the complementary strand with a quencher, e.g., BHQ1)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT)

-

ATP solution

-

384-well microplate

-

Fluorescence plate reader

Procedure:

-

Substrate Annealing: Anneal the donor- and quencher-labeled RNA oligonucleotides to form the duplex FRET substrate.

-

Reaction Setup: In a 384-well plate, add the assay buffer, varying concentrations of Ddx3-IN-2, and a fixed concentration of DDX3 protein.

-

Initiation: Initiate the reaction by adding the FRET substrate and ATP.

-

Measurement: Immediately begin monitoring the increase in donor fluorescence over time at a specific temperature (e.g., 37°C).

-

Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each concentration of Ddx3-IN-2. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Wnt/β-catenin Reporter Assay

This cell-based assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a reporter gene under the control of a TCF/LEF responsive element.

Figure 4: Workflow for a Wnt/β-catenin dual-luciferase reporter assay.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

TCF/LEF-luciferase reporter plasmid (e.g., TOPFlash)

-

Control plasmid with a mutated TCF/LEF site (e.g., FOPFlash)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Wnt ligand (e.g., recombinant Wnt3a)

-

Ddx3-IN-2

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the TCF/LEF reporter plasmid and the Renilla luciferase plasmid.

-

Treatment: After 24 hours, treat the cells with a Wnt ligand to activate the pathway, along with varying concentrations of Ddx3-IN-2.

-

Cell Lysis: After a suitable incubation period (e.g., 16-24 hours), lyse the cells.

-

Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percent inhibition of Wnt signaling for each concentration of Ddx3-IN-2.

NF-κB Reporter Assay

This assay is similar to the Wnt reporter assay but uses a reporter construct driven by NF-κB response elements to measure the activity of the NF-κB pathway.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

NF-κB-luciferase reporter plasmid

-

Renilla luciferase plasmid

-

Transfection reagent

-

NF-κB stimulus (e.g., TNF-α)

-

Ddx3-IN-2

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the NF-κB reporter plasmid and the Renilla luciferase plasmid.

-

Treatment: After 24 hours, stimulate the cells with an NF-κB activator and treat with varying concentrations of Ddx3-IN-2.

-

Cell Lysis: After an appropriate incubation time (e.g., 6-8 hours), lyse the cells.

-

Luciferase Measurement: Measure firefly and Renilla luciferase activities.

-

Data Analysis: Normalize firefly to Renilla luciferase activity and calculate the percent inhibition of NF-κB signaling by Ddx3-IN-2.

Conclusion

Ddx3-IN-2 is a valuable tool for studying the function of DDX3 and holds potential as a therapeutic agent. Its competitive mode of inhibition with respect to the RNA substrate provides a specific mechanism for targeting DDX3's helicase activity. The provided protocols offer a framework for the further characterization of Ddx3-IN-2 and other DDX3 inhibitors, facilitating research into their roles in modulating cellular signaling and their potential for drug development. Further studies are warranted to elucidate the precise effects of Ddx3-IN-2 on the Wnt/β-catenin and NF-κB pathways and to determine its full therapeutic potential.

References

Ddx3-IN-2: A Potent Inhibitor of DEAD-box Helicase 3 with Broad-Spectrum Antiviral Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Ddx3-IN-2, a small molecule inhibitor of the DEAD-box helicase DDX3. It is designed to furnish researchers, scientists, and drug development professionals with essential data, detailed experimental protocols, and a clear understanding of the signaling pathways modulated by this compound.

Core Quantitative Data

Ddx3-IN-2 has been identified as a potent and selective inhibitor of DDX3 helicase activity. The key quantitative data for this compound are summarized below.

| Parameter | Value | Notes |

| IC50 | 0.3 µM | This value represents the half-maximal inhibitory concentration against the helicase activity of DDX3.[1] |

| Mechanism of Action | Competitive Inhibitor | Ddx3-IN-2 acts by competing with the RNA substrate for binding to DDX3.[1] |

| Selectivity | Inactive against DDX3 ATPase activity | The inhibitor does not interfere with the ATP hydrolysis function of DDX3.[1] |

| Selectivity | Inactive against other helicases | Ddx3-IN-2 shows no significant inhibition of DDX1 helicase and DENV NS3 helicase.[1] |

Signaling Pathways Involving DDX3

DDX3 is a multifunctional protein implicated in numerous cellular processes. Ddx3-IN-2, by inhibiting DDX3, can modulate these critical signaling pathways.

Innate Immune Signaling

DDX3 is a key player in the innate immune response to viral infections. It functions as a sensor for viral RNA and as a downstream signaling component. Inhibition of DDX3 by Ddx3-IN-2 can therefore impact the host's antiviral defenses.

Caption: DDX3 in the RIG-I-like receptor (RLR) signaling pathway.

Wnt/β-catenin Signaling

DDX3 has been shown to be a positive regulator of the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and cancer. DDX3 can interact with components of this pathway, such as casein kinase 1ε (CK1ε), to promote the stabilization and nuclear translocation of β-catenin.

Caption: DDX3 as a positive regulator of Wnt/β-catenin signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Ddx3-IN-2 and its target, DDX3.

DDX3 Helicase Activity Assay (IC50 Determination)

This protocol describes a fluorescence-based RNA unwinding assay to determine the IC50 value of Ddx3-IN-2.

Workflow:

Caption: Workflow for DDX3 helicase activity and inhibition assay.

Materials:

-

Recombinant human DDX3 protein

-

Fluorescently labeled (e.g., 6-FAM) single-stranded RNA oligonucleotides

-

Annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA)

-

Helicase reaction buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.2 mg/ml BSA, 5% glycerol, 10 mM MgCl2, 1 mM ATP)

-

Ddx3-IN-2

-

Stop solution (50 mM EDTA pH 8.0)

-

TBE buffer

-

Native polyacrylamide gel (e.g., 7%)

-

Fluorescence gel scanner

Procedure:

-

Prepare dsRNA substrate: Anneal the fluorescently labeled RNA oligonucleotide with its unlabeled complement in annealing buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Inhibitor pre-incubation: In a reaction tube, mix recombinant DDX3 protein with varying concentrations of Ddx3-IN-2 (or DMSO as a vehicle control) in helicase reaction buffer without ATP and the RNA substrate. Incubate for 15 minutes at room temperature.

-

Initiate the reaction: Start the helicase reaction by adding the dsRNA substrate and ATP to the pre-incubation mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction: Terminate the reaction by adding the stop solution.

-

Gel electrophoresis: Separate the unwound single-stranded RNA from the double-stranded substrate on a native polyacrylamide gel.

-

Quantification: Visualize and quantify the fluorescent single-stranded RNA product using a fluorescence gel scanner.

-

IC50 calculation: Plot the percentage of unwound RNA against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay

This protocol outlines a general method to assess the antiviral activity of Ddx3-IN-2 against a specific virus in a cell culture model.

Materials:

-

A susceptible host cell line

-

The virus of interest

-

Cell culture medium and supplements

-

Ddx3-IN-2

-

Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, or ELISA for viral proteins)

-

Assay for cell viability (e.g., MTT or CellTiter-Glo)

Procedure:

-

Cell seeding: Seed the host cells in a multi-well plate at a density that will result in a confluent monolayer on the day of infection.

-

Compound treatment: Pre-treat the cells with a serial dilution of Ddx3-IN-2 for a specified period (e.g., 2-4 hours) before infection. Include a vehicle control (DMSO).

-

Viral infection: Infect the cells with the virus at a known multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 24-72 hours).

-

Quantify viral replication: At the end of the incubation period, collect the supernatant or cell lysate and quantify the extent of viral replication using a suitable method.

-

Assess cell viability: In a parallel plate, perform a cell viability assay to determine the cytotoxicity of Ddx3-IN-2 at the tested concentrations.

-

Data analysis: Calculate the effective concentration (EC50) of Ddx3-IN-2 that inhibits viral replication by 50% and the cytotoxic concentration (CC50) that reduces cell viability by 50%. The selectivity index (SI = CC50/EC50) can then be determined.

Wnt/β-catenin Signaling Reporter Assay

This protocol describes how to measure the effect of Ddx3-IN-2 on Wnt/β-catenin signaling using a luciferase-based reporter assay.

Materials:

-

A suitable cell line (e.g., HEK293T)

-

A TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash)

-

A control reporter plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)

-

A constitutively expressed Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Wnt pathway agonist (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021)

-

Ddx3-IN-2

-

Dual-luciferase reporter assay system

Procedure:

-

Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) reporter plasmid and the Renilla luciferase normalization plasmid.

-

Compound treatment: After transfection, treat the cells with a serial dilution of Ddx3-IN-2 or vehicle control.

-

Pathway stimulation: Stimulate the Wnt pathway by adding a Wnt agonist.

-

Incubation: Incubate the cells for an appropriate time (e.g., 16-24 hours) to allow for reporter gene expression.

-

Cell lysis and luciferase measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in Ddx3-IN-2-treated cells to the vehicle-treated control to determine the effect of the inhibitor on Wnt signaling.

Conclusion

Ddx3-IN-2 is a valuable research tool for investigating the multifaceted roles of DDX3 in cellular processes. Its potency and selectivity make it a promising lead compound for the development of novel antiviral and potentially anti-cancer therapeutics. The protocols and pathway diagrams provided in this guide are intended to facilitate further research into the mechanism of action and therapeutic potential of this and other DDX3 inhibitors.

References

The Impact of Ddx3-IN-2 on DDX3: A Technical Guide to its RNA-Competitive Inhibition

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule inhibitor Ddx3-IN-2 and its effect on the DEAD-box RNA helicase DDX3. Contrary to initial assumptions that might suggest a direct impact on the enzyme's ATPase function, compelling evidence demonstrates that Ddx3-IN-2 acts as a competitive inhibitor with respect to the RNA substrate, leaving the ATPase activity of DDX3 intact. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Ddx3-IN-2's mechanism of action and its downstream consequences.

Core Finding: Ddx3-IN-2 Competes with RNA for DDX3 Binding

Ddx3-IN-2 represents a class of DDX3 inhibitors that uniquely target the RNA binding site of the helicase.[1][2] This mode of action is distinct from ATP-mimetic compounds that target the enzyme's ATPase domain.[2] By occupying the RNA binding cleft, Ddx3-IN-2 prevents the helicase from engaging with its RNA substrates, thereby inhibiting its RNA unwinding function, which is essential for its various cellular roles. It is crucial to note that Ddx3-IN-2 has been found to be completely inactive against the ATPase activity of DDX3.

Quantitative Data Summary

The inhibitory potency of Ddx3-IN-2 is characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following table summarizes the available quantitative data for Ddx3-IN-2's effect on DDX3.

| Parameter | Value | Description |

| IC50 | 0.3 µM | The concentration of Ddx3-IN-2 required to inhibit 50% of DDX3's overall activity (in the context of its role in viral replication). |

| Mechanism | Competitive with RNA | Ddx3-IN-2's inhibitory potency decreases as the concentration of the RNA substrate increases. |

| Effect on ATPase Activity | Inactive | Ddx3-IN-2 does not directly inhibit the ATP hydrolysis function of DDX3. |

Experimental Protocols

To characterize the RNA-competitive inhibition of DDX3 by Ddx3-IN-2, a combination of helicase and ATPase assays are employed.

DDX3 Helicase Activity Assay (RNA Unwinding Assay)

This assay directly measures the ability of DDX3 to unwind a double-stranded RNA (dsRNA) substrate.

Principle: A fluorescently labeled dsRNA substrate is used. Upon unwinding by DDX3, the fluorescence properties of the substrate change, which can be monitored over time. The presence of an inhibitor that competes with RNA binding will reduce the rate of unwinding.

Materials:

-

Purified recombinant human DDX3 protein

-

Fluorescently labeled dsRNA substrate (e.g., with a fluorophore and a quencher on opposite strands)

-

Ddx3-IN-2

-

Helicase reaction buffer (e.g., 25 mM MOPS pH 7.0, 5 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA, and 5% glycerol)

-

ATP solution

Procedure:

-

Prepare a reaction mixture containing the helicase reaction buffer, purified DDX3 enzyme, and varying concentrations of Ddx3-IN-2.

-

Incubate the mixture for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the helicase reaction by adding the fluorescently labeled dsRNA substrate and ATP to the reaction mixture.

-

Monitor the change in fluorescence over time using a fluorescence plate reader.

-

To confirm RNA-competitive inhibition, repeat the experiment with increasing concentrations of the dsRNA substrate. A decrease in the inhibitory potency of Ddx3-IN-2 with higher RNA concentrations is indicative of competitive inhibition.

DDX3 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by DDX3 in the presence of RNA.

Principle: The ATPase activity of DDX3 is stimulated by the presence of an RNA substrate. The amount of ADP produced is quantified, typically using a coupled enzyme assay or a direct detection method.

Materials:

-

Purified recombinant human DDX3 protein

-

Poly(U) or other suitable single-stranded RNA substrate

-

Ddx3-IN-2

-

ATPase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

ATP solution

-

ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Set up reaction wells containing the ATPase reaction buffer, purified DDX3 enzyme, the RNA substrate, and varying concentrations of Ddx3-IN-2.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced according to the manufacturer's instructions for the chosen ADP detection kit.

-

The lack of a significant change in ADP production in the presence of Ddx3-IN-2 confirms that the inhibitor does not directly target the ATPase activity.

Visualizing the Mechanism and Downstream Effects

The following diagrams illustrate the mechanism of Ddx3-IN-2 action and the signaling pathways affected by the functional inhibition of DDX3.

Caption: Mechanism of Ddx3-IN-2 as an RNA-competitive inhibitor of DDX3.

Caption: Signaling pathways affected by the inhibition of DDX3 function.

Downstream Cellular and Therapeutic Implications

The inhibition of DDX3's interaction with RNA by Ddx3-IN-2 has significant consequences for various cellular processes where DDX3 plays a critical role. DDX3 is implicated in multiple signaling pathways that regulate cell growth, proliferation, and metastasis.[3]

-

Wnt/β-catenin Signaling: DDX3 is known to be a positive regulator of the Wnt/β-catenin pathway.[3][4] Inhibition of DDX3 can, therefore, lead to the downregulation of this pathway, which is often hyperactivated in various cancers.

-

Rac1 Signaling: DDX3 can regulate the translation of Rac1 mRNA, a key component of signaling pathways involved in cell motility and adhesion.[1] By preventing DDX3 from binding to Rac1 mRNA, Ddx3-IN-2 can impede these processes.

-

Viral Replication: DDX3 is a host factor that is co-opted by several viruses, including HIV and Hepatitis C virus (HCV), for their replication.[1][5] Ddx3-IN-2 and similar compounds have shown broad-spectrum antiviral activity by inhibiting this essential host-virus interaction.[1][2][4]

-

Innate Immunity: DDX3 also plays a role in the innate immune response to viral infections by participating in signaling pathways that lead to the production of type I interferons.[1] The impact of DDX3 inhibition on this aspect is complex and may be context-dependent.

The development of RNA-competitive inhibitors like Ddx3-IN-2 offers a promising therapeutic strategy. By avoiding direct competition with the ubiquitous ATP molecule, these compounds may offer greater selectivity and a better safety profile compared to ATPase inhibitors.[2] Further research into the precise interactions between Ddx3-IN-2 and DDX3, and the full spectrum of its cellular effects, will be crucial for its potential translation into clinical applications for both cancer and viral diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 4. Human DDX3 protein is a valuable target to develop broad spectrum antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The FHP01 DDX3X Helicase Inhibitor Exerts Potent Anti-Tumor Activity In Vivo in Breast Cancer Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of DDX3 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DEAD-box RNA helicase DDX3 has emerged as a critical regulator of numerous cellular processes, making it a compelling target for therapeutic intervention in oncology and virology. Its multifaceted role in RNA metabolism, cell cycle control, and key signaling pathways underscores the therapeutic potential of its inhibition. This technical guide provides an in-depth overview of the cellular targets of DDX3 inhibitors, with a focus on the well-characterized molecule RK-33 as a case study, which serves as a proxy for understanding the broader class of DDX3 inhibitors. We will delve into the molecular pathways affected, summarize quantitative data, detail experimental methodologies for target validation, and provide visual representations of the underlying mechanisms.

Introduction to DDX3

DDX3 is a ubiquitously expressed ATP-dependent RNA helicase belonging to the DEAD-box family, characterized by the conserved Asp-Glu-Ala-Asp (DEAD) motif.[1][2][3] It plays a pivotal role in virtually all aspects of RNA metabolism, including transcription, pre-mRNA splicing, mRNA nuclear export, and translation initiation.[3][4][5] Beyond its fundamental roles in gene expression, DDX3 is intricately involved in a variety of cellular processes such as cell cycle progression, apoptosis, stress response, and the Wnt/β-catenin signaling pathway.[1][6][7] Furthermore, DDX3 is a key component of the innate immune response and is exploited by numerous viruses for their replication, making it a dual target for antiviral and anticancer therapies.[1][4][5][8]

The Landscape of DDX3 Inhibition

Small molecule inhibitors targeting DDX3 have been developed to exploit its therapeutic potential. These inhibitors are typically designed to interfere with its ATPase and/or RNA helicase activities. While the user's query specified "Ddx3-IN-2," public scientific literature is more abundant with data on other DDX3 inhibitors, most notably RK-33. RK-33 is a first-in-class small molecule inhibitor that binds to the ATP-binding site of DDX3, thereby abrogating its function.[9][10] This guide will utilize data from studies on RK-33 and other documented inhibitors to illustrate the cellular consequences of DDX3 inhibition.

Cellular Targets and Affected Pathways

Inhibition of DDX3 leads to a cascade of cellular effects stemming from its central role in gene expression and signaling. The primary cellular targets and pathways affected by DDX3 inhibition are detailed below.

RNA Metabolism and Translation Initiation

DDX3's canonical function is to unwind complex secondary structures in the 5'-untranslated regions (5'-UTRs) of specific mRNAs, thereby facilitating ribosome scanning and translation initiation.[6] Inhibition of DDX3 would therefore be expected to disproportionately affect the translation of mRNAs with such structured 5'-UTRs.

-

Targeted mRNAs: DDX3 is known to regulate the translation of a number of key cellular proteins. For instance, it is involved in the translation of mRNAs encoding cell cycle regulators like Cyclin E1.[11] It also modulates the translation of Rac1 mRNA, which is involved in cell motility, and PACT, an activator of the innate immune response.[4][12][13]